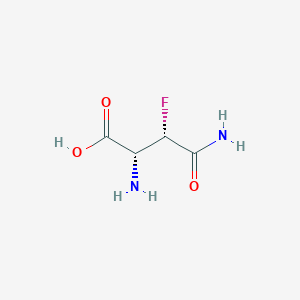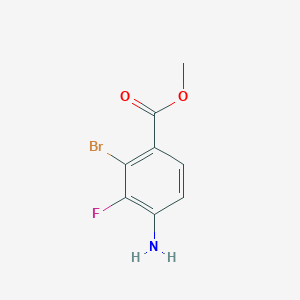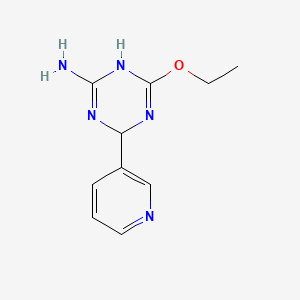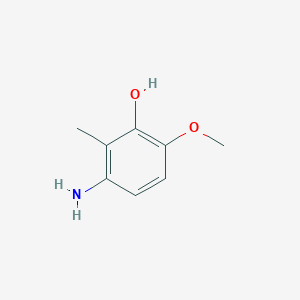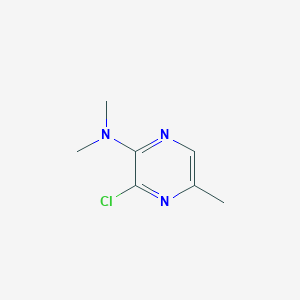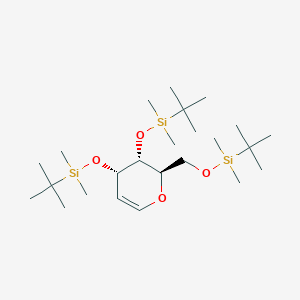
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) is a complex organic compound characterized by the presence of multiple tert-butyldimethylsilyl groups. These groups are known for their steric bulk and protective properties in organic synthesis. The compound is often used in synthetic chemistry due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
The synthesis of (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) typically involves multiple steps. The initial step often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The subsequent steps involve the formation of the dihydropyran ring and the introduction of additional tert-butyldimethylsilyl groups. Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Deprotection: The tert-butyldimethylsilyl groups can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of complex biomolecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through the steric hindrance provided by the tert-butyldimethylsilyl groups. These groups protect specific sites on the molecule, preventing reactions that would otherwise occur. The molecular targets and pathways involved depend on the specific application and the functional groups being protected.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other silyl-protected molecules such as:
- tert-Butyldimethylsilyl chloride
- Trimethylsilyl chloride
- Triisopropylsilyl chloride
Compared to these compounds, (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) offers enhanced stability and selective reactivity due to the presence of multiple tert-butyldimethylsilyl groups.
Eigenschaften
Molekularformel |
C24H52O4Si3 |
|---|---|
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20+,21-/m0/s1 |
InChI-Schlüssel |
FMXIGEXRLSNRMR-HBMCJLEFSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


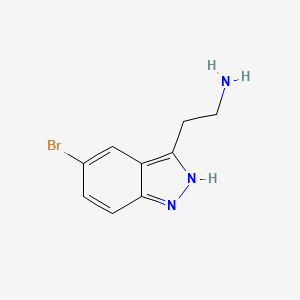
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)

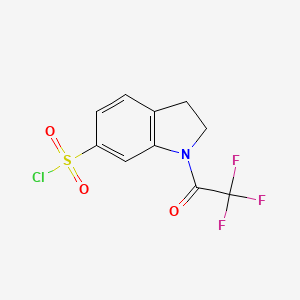
![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
